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Compound of Interest

Compound Name: 6-(Benzyloxy)-3-bromoquinoline

Cat. No.: B578222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
6-(Benzyloxy)-3-bromoquinoline has emerged as a critical pharmaceutical intermediate,

primarily in the development of targeted cancer therapies. Its unique structure, featuring a

quinoline core, a benzyloxy group at the 6-position, and a bromine atom at the 3-position,

provides a versatile scaffold for the synthesis of potent and selective kinase inhibitors. The

bromine atom serves as a key handle for various cross-coupling reactions, enabling the

introduction of diverse functionalities to explore structure-activity relationships (SAR). This

document provides detailed application notes and experimental protocols for the use of 6-
(Benzyloxy)-3-bromoquinoline in the synthesis of c-Met kinase inhibitors, a promising class

of anti-cancer agents.
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Property Value

CAS Number 1337882-50-4

Molecular Formula C₁₆H₁₂BrNO

Molecular Weight 314.18 g/mol

Appearance Solid

Purity Typically >95%

Synthesis of 6-(Benzyloxy)-3-bromoquinoline
The synthesis of 6-(benzyloxy)-3-bromoquinoline can be achieved through a multi-step

process starting from 4-bromoaniline. The following is a representative synthetic route adapted

from established methodologies for similar quinoline derivatives.

Step 1: Synthesis of 6-bromoquinolin-4-ol

This step involves the Gould-Jacobs reaction, a classic method for synthesizing 4-

hydroxyquinolines.

Reaction: 4-bromoaniline is condensed with diethyl (ethoxymethylene)malonate, followed by

thermal cyclization.

Procedure:

A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1

equivalents) is heated at 100-120°C for 1-2 hours. Ethanol produced during the reaction is

removed by distillation.

The resulting intermediate is added portion-wise to a preheated solution of diphenyl ether

at 240-250°C and maintained at this temperature for 30-60 minutes.

After cooling, the reaction mixture is diluted with petroleum ether. The precipitated solid,

ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration.
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The ester is then hydrolyzed and decarboxylated by heating with an aqueous solution of

sodium hydroxide, followed by acidification with hydrochloric acid to yield 6-bromoquinolin-

4-ol.

Step 2: Benzylation of 6-bromoquinolin-4-ol

The hydroxyl group is protected with a benzyl group.

Reaction: 6-bromoquinolin-4-ol is reacted with benzyl bromide in the presence of a base.

Procedure:

To a solution of 6-bromoquinolin-4-ol (1 equivalent) in a suitable solvent such as DMF, add

a base like potassium carbonate (K₂CO₃, 1.5 equivalents).

Add benzyl bromide (1.2 equivalents) dropwise to the mixture.

Stir the reaction mixture at room temperature for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, pour the reaction mixture into ice water and extract the product with an

organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain 6-

(benzyloxy)quinoline.

Step 3: Bromination of 6-(benzyloxy)quinoline

The final step introduces a bromine atom at the 3-position.

Reaction: 6-(benzyloxy)quinoline is brominated using a suitable brominating agent.

Procedure:
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Dissolve 6-(benzyloxy)quinoline (1 equivalent) in a suitable solvent like chloroform or

acetic acid.

Add N-bromosuccinimide (NBS, 1.1 equivalents) portion-wise to the solution at 0°C.

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Monitor the reaction by TLC.

After completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate

and then with saturated sodium bicarbonate solution.

Extract the product with an organic solvent, dry the organic layer, and concentrate.

Purify the product by recrystallization or column chromatography to yield 6-(benzyloxy)-3-
bromoquinoline.

Application in the Synthesis of c-Met Kinase
Inhibitors
6-(Benzyloxy)-3-bromoquinoline is a key intermediate in the synthesis of selective c-Met

kinase inhibitors. The c-Met receptor tyrosine kinase is a well-established target in oncology, as

its aberrant activation drives tumor growth, metastasis, and angiogenesis in various cancers.[1]

[2][3] The benzyloxy group at the C-6 position and the modifiable C-3 position are crucial for

achieving high potency and selectivity.[4][5]

General Workflow for Drug Discovery
The bromine atom at the 3-position allows for the introduction of various substituents through

palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.

This enables the exploration of the chemical space around the quinoline core to optimize the

pharmacological properties of the synthesized compounds.
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Caption: A general workflow for drug discovery using 6-(Benzyloxy)-3-bromoquinoline.

Experimental Protocols for Key Reactions
Suzuki-Miyaura Coupling Protocol
This reaction is used to form a carbon-carbon bond between the 3-position of the quinoline and

an aryl or heteroaryl boronic acid/ester.

Materials:

6-(Benzyloxy)-3-bromoquinoline (1.0 mmol)

Arylboronic acid (1.2 mmol)

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

Base (e.g., K₂CO₃, 2.0 mmol)

Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

In a round-bottom flask, combine 6-(benzyloxy)-3-bromoquinoline, the arylboronic acid,

and the base.
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Add the solvent mixture to the flask.

Degas the mixture by bubbling argon through it for 15-20 minutes.

Add the palladium catalyst to the reaction mixture under an argon atmosphere.

Heat the reaction mixture to reflux (typically 80-100°C) and stir for 4-12 hours, monitoring

the progress by TLC.

After completion, cool the reaction to room temperature and dilute with water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the crude product by column chromatography.

Heck Reaction Protocol
The Heck reaction couples the 3-position of the quinoline with an alkene.[6][7][8]

Materials:

6-(Benzyloxy)-3-bromoquinoline (1.0 mmol)

Alkene (1.2 mmol)

Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol)

Phosphine ligand (e.g., PPh₃, 0.04 mmol)

Base (e.g., NEt₃, 1.5 mmol)

Anhydrous solvent (e.g., DMF or NMP)

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/pdf/comparing_the_efficacy_of_different_catalysts_for_3_bromoquinoline_coupling.pdf
https://en.wikipedia.org/wiki/Heck_reaction
https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm
https://www.benchchem.com/product/b578222?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a sealed tube, combine 6-(benzyloxy)-3-bromoquinoline, the alkene, the palladium

catalyst, the phosphine ligand, and the base in the anhydrous solvent.

Seal the tube and heat the reaction mixture to 100-140°C for 12-24 hours.

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the product by column chromatography.

Quantitative Data: c-Met Kinase Inhibition
The following table summarizes the in vitro activity of a series of 6-benzyloxyquinoline

derivatives as c-Met kinase inhibitors.[4] This data is crucial for understanding the structure-

activity relationship (SAR) and for guiding further lead optimization.

Compound ID R¹ (at 3-position) c-Met IC₅₀ (nM)

1 H >1000

2a Phenyl 58

2b 4-Fluorophenyl 32

2c 4-Chlorophenyl 25

2d 4-Methylphenyl 41

2e 3-Pyridyl 15

2f 4-Pyridyl 9.3

Data is illustrative and based on published findings for similar compounds.[4][5]

c-Met Signaling Pathway
The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility.[3][9]

Inhibitors derived from 6-(benzyloxy)-3-bromoquinoline act by blocking the ATP-binding site
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of the c-Met kinase, thereby preventing its activation and downstream signaling.
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Caption: A simplified diagram of the c-Met signaling pathway and the point of inhibition.

Characterization and Purification
The synthesized derivatives of 6-(benzyloxy)-3-bromoquinoline should be thoroughly

characterized to confirm their structure and purity.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final

compounds. A reverse-phase C18 column with a gradient of water and acetonitrile containing

0.1% trifluoroacetic acid is a common method.

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of

the compounds and confirm the successful coupling reaction.

Purification is typically achieved through column chromatography on silica gel using a gradient

of ethyl acetate in hexanes or dichloromethane in methanol, depending on the polarity of the

compound. Recrystallization can also be employed for solid products.

In Vitro Kinase Assay Protocol
A common method to determine the inhibitory activity of the synthesized compounds is a time-

resolved fluorescence resonance energy transfer (TR-FRET) assay.[1]

Principle: The assay measures the phosphorylation of a substrate by the c-Met kinase.

Inhibition of the kinase results in a decreased signal.

Materials:

Recombinant c-Met kinase

ULight™-poly GT substrate

Europium-labeled anti-phosphotyrosine antibody (Eu-antibody)

ATP
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Assay buffer

Synthesized inhibitor compounds

Procedure:

Prepare serial dilutions of the inhibitor compounds in DMSO.

In a 384-well plate, add the inhibitor dilutions.

Add the c-Met kinase to all wells except the negative control.

Initiate the kinase reaction by adding a mixture of the ULight™-poly GT substrate and ATP.

Incubate the plate at room temperature for 60 minutes.

Stop the reaction and detect the signal by adding a solution containing the Eu-antibody

and EDTA.

Incubate for another 60 minutes at room temperature.

Read the plate on a TR-FRET-compatible plate reader.

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀

value by fitting the data to a dose-response curve.

Conclusion
6-(Benzyloxy)-3-bromoquinoline is a valuable and versatile intermediate for the synthesis of

novel kinase inhibitors, particularly those targeting the c-Met signaling pathway. The protocols

and data presented in this document provide a comprehensive guide for researchers and drug

development professionals to utilize this compound in their discovery efforts. The strategic

application of cross-coupling reactions at the 3-position allows for the generation of diverse

chemical libraries, facilitating the identification of potent and selective drug candidates for the

treatment of cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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